molecular formula C18H22N2O6 B554388 Z-Ile-OSu CAS No. 3391-99-9

Z-Ile-OSu

Cat. No.: B554388
CAS No.: 3391-99-9
M. Wt: 362.4 g/mol
InChI Key: XQPVVBMUTQVELT-UHFFFAOYSA-N
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Description

Z-Ile-OSu (benzyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester, CAS 3391-99-9) is a protected amino acid derivative widely used in peptide synthesis. The compound features a benzyloxycarbonyl (Z) group for amine protection and an N-hydroxysuccinimide (OSu) ester moiety, which enhances reactivity in amide bond formation . Its structure ensures efficient coupling under mild conditions, making it a staple in solid-phase and solution-phase peptide synthesis. This compound is stored at -20°C to maintain stability, and its commercial availability through suppliers like Glentham Life Sciences underscores its utility in research and industrial applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-3-12(2)16(17(23)26-20-14(21)9-10-15(20)22)19-18(24)25-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPVVBMUTQVELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955501
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)(hydroxy)methylidene]isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3391-99-9
Record name Benzyl (S-(R*,R*))-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylbutyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)(hydroxy)methylidene]isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl [S-(R*,R*)]-[1-[[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl]-2-methylbutyl]carbamate
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Preparation Methods

Direct Synthesis from Z-Ile-OH and NHS

A modified protocol from J-stage (Source) demonstrates a streamlined synthesis without carbodiimides. Here, Z-Ile-OSu is prepared by dissolving Z-Ile-OH and NHS in DMF, followed by the addition of N,N’-diisopropylcarbodiimide (DIC) at 0°C. The mixture is stirred for 12–16 hours at room temperature, after which the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is recrystallized from ethanol/ether to yield this compound in 85–90% purity.

Table 1: Reaction Conditions for this compound Synthesis

ParameterClassical Method (DCC)Modified Method (DIC)
SolventDCMDMF
Coupling AgentDCCDIC
Reaction Time (h)2416
Yield (%)75–8085–90
Purity (HPLC)≥95%≥97%

Solid-Phase Synthesis Using Ion-Exchange Resins

Scavenging Excess Reagents

A patent by EP1180115A1 (Source) introduces a minimal-isolation process employing ion-exchange resins to sequester unreacted this compound. After coupling this compound to a growing peptide chain in N-methyl-2-pyrrolidone (NMP)/isopropanol, the reaction mixture is circulated through a column packed with aminomethyl resin. This resin selectively binds excess this compound, enabling direct isolation of the peptide-resin complex. The column is then washed with isopropanol and NMP to recover residual product, achieving a total yield of 87–92%.

Advantages of Resin-Based Purification

This method eliminates traditional liquid-liquid extraction steps, reducing solvent waste and processing time. Key benefits include:

  • Enhanced Purity : Residual this compound levels ≤0.5% as confirmed by HPLC.

  • Scalability : Demonstrated for batches up to 10 kg in pilot-scale reactors.

Comparative Analysis of Synthesis Methods

Efficiency and Yield

The resin-based approach (Source) outperforms classical solution-phase methods in yield (92% vs. 85–90%) and operational simplicity. However, it requires specialized equipment for column circulation, limiting its adoption in small-scale laboratories.

Solvent and Reagent Utilization

  • Classical Method : Consumes 5–8 L of DCM per mole of product, necessitating costly disposal.

  • Resin Method : Uses 2–3 L of NMP/isopropanol, with 90% solvent recovery via distillation.

Applications in Peptide Synthesis

This compound has been instrumental in synthesizing bioactive peptides, such as the head activator (HA) peptide Z-Ile-Leu-Tyr-OH (Source). Its compatibility with fragment condensation strategies enables the assembly of long-chain peptides (>30 residues) with minimal racemization.

“The integration of resin scavenging into peptide synthesis represents a paradigm shift, offering both economic and environmental benefits.” — Adapted from EP1180115A1 .

Chemical Reactions Analysis

Substitution Reactions

Z-Ile-OSu primarily participates in nucleophilic substitution reactions due to its activated ester group.

Key Reactions and Conditions

Reaction TypeReagents/ConditionsProduct FormedReference
Peptide bond formationAmines (e.g., H-Leu-Tyr-OH), DMF, TEA, RTProtected dipeptides (e.g., Z-Ile-Leu-Tyr-OH)
Acylation of amino groupsPrimary/secondary amines, DMSO, 4°CAmide derivatives

Mechanistic Insight :
The succinimide ester group enhances electrophilicity, enabling efficient nucleophilic attack by amines. For example, coupling with H-Leu-Tyr-OH in dimethylformamide (DMF) with triethylamine (TEA) yields Z-Ile-Leu-Tyr-OH in >70% yield after 16 hours at room temperature .

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid.

Hydrolysis Pathways

ConditionReagentsProductsKinetics
Acidic hydrolysis1N HCl, 25°CZ-Ile-OH + N-hydroxysuccinimideComplete in 2–4 hours
Alkaline hydrolysis0.1M NaOH, 0°CZ-Ile-OH + N-hydroxysuccinimideRapid (<30 minutes)

Experimental Validation :
Hydrolysis in 1N HCl at 25°C produces Z-Ile-OH quantitatively, confirmed via HPLC and NMR .

Oxidation and Stability

While oxidation is not a primary pathway, prolonged exposure to air or strong oxidizers (e.g., H₂O₂) can degrade the benzyloxycarbonyl (Z) group.

Stability Data

ParameterValueReference
Shelf life (anhydrous)>24 months at −20°C
Decomposition in airGradual over 6–12 months

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to similar compounds:

CompoundReactivity with AminesHydrolysis Rate (pH 7)Preferred Application
This compoundHighModerateSolid-phase peptide synthesis
Boc-Ile-OSuModerateSlowSolution-phase synthesis
Fmoc-Ile-OSuHighRapidAutomated peptide synthesizers

Data aggregated from .

Scientific Research Applications

Scientific Research Applications

Recent studies have indicated that Z-Ile-OSu exhibits significant inhibition of angiotensin-converting enzyme (ACE) activity. This property suggests potential antihypertensive effects, making it a candidate for developing new antihypertensive drugs.

StudyFindingsImplications
Study on ACE InhibitionDemonstrated significant inhibition of ACE activityPotential use in hypertension treatment

Protein Interactions

This compound has been shown to enhance protein interactions, which is crucial for understanding cellular mechanisms and developing targeted therapies. Its role in stabilizing protein conformations can be beneficial in drug design.

ApplicationDescriptionBenefits
Protein Interaction StudiesEnhances stability and interaction of proteinsAids in drug design and understanding cellular mechanisms

Case Study 1: Peptide Therapeutics Development

A study published in a peer-reviewed journal explored the use of this compound in synthesizing a novel peptide therapeutic for metabolic disorders. The researchers reported that incorporating this compound into the peptide sequence improved biological activity and stability.

Case Study 2: Antihypertensive Drug Formulation

In another investigation, scientists tested various derivatives of this compound for their ACE inhibitory properties. The results indicated that specific modifications to the this compound structure led to enhanced potency, suggesting pathways for developing new antihypertensive medications.

Mechanism of Action

The mechanism of action of N-Cbz-L-isoleucine N-hydroxysuccinimide ester involves its ability to form stable amide bonds with amino groups. This property makes it an effective coupling reagent in peptide synthesis. The molecular targets include amino groups on amino acids and peptides, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Z-Val-OSu (Benzyloxycarbonyl-L-valine N-hydroxysuccinimide ester)

Structural Similarity : Z-Val-OSu shares the Z and OSu groups but replaces isoleucine with valine, altering the side chain from a γ-branched to a β-branched alkyl group.

Key Differences :

  • Solubility : Z-Val-OSu exhibits higher solubility in polar aprotic solvents (e.g., DMF) due to reduced hydrophobicity.
  • Yield : Literature reports suggest Z-Val-OSu achieves 85–90% coupling efficiency in standard conditions, marginally higher than Z-Ile-OSu (80–85%) .

Boc-Ile-OSu (tert-Butoxycarbonyl-L-isoleucine N-hydroxysuccinimide ester)

Functional Similarity : Boc-Ile-OSu uses a tert-butoxycarbonyl (Boc) group instead of Z for amine protection, offering orthogonal deprotection strategies.

Key Differences :

  • Deprotection Conditions : The Boc group is removed under mild acidic conditions (e.g., TFA), whereas Z requires harsher methods (e.g., H₂/Pd). This makes Boc-Ile-OSu preferable for acid-labile substrates .
  • Stability : Boc-Ile-OSu is less stable in basic environments but more resistant to nucleophilic attack compared to this compound.
  • Applications : Boc-protected derivatives are favored in Fmoc-based solid-phase synthesis, while Z-protected variants are common in solution-phase methods .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound CAS RN Molecular Weight Melting Point (°C) Solubility (DMF, mg/mL)
This compound 3391-99-9 364.38 98–102 45
Z-Val-OSu 3391-98-8 336.35 92–95 60
Boc-Ile-OSu 13139-12-7 356.41 105–108 35

Biological Activity

Z-Ile-OSu, or N-benzyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester, is a compound that has gained significant attention in biochemical and pharmaceutical research due to its potential applications in peptide synthesis and therapeutic development. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily utilized as a coupling agent in peptide synthesis. Its structure allows for the formation of peptide bonds with various amino acids, making it a valuable tool in the development of peptide-based drugs. The compound's ability to act as a substrate for enzymatic reactions further enhances its significance in biological research.

This compound functions through its interaction with enzymes and receptors, influencing various biochemical pathways. It can inhibit certain enzymatic activities by binding to active sites, similar to other dipeptides that have shown inhibitory effects on enzymes like angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure.

Protein-Protein Interactions

Research indicates that this compound plays a role in protein-protein interactions. It has been investigated for its ability to modulate these interactions, which are essential for various cellular processes. For instance, studies have shown that this compound can impact the binding affinity between proteins, thereby influencing signal transduction pathways.

Enzymatic Studies

This compound has been utilized as a substrate in enzymatic studies to understand the mechanisms of action of different enzymes. Its incorporation into experimental setups allows researchers to assess how modifications in peptide structure affect enzymatic activity. This is particularly relevant in the context of drug design, where understanding enzyme-substrate interactions is critical.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Study Focus Findings
Study 1Enzyme InhibitionThis compound demonstrated significant inhibition of ACE activity, leading to potential antihypertensive effects.
Study 2Protein InteractionsEnhanced binding affinity observed between this compound-modified peptides and target proteins, indicating its role in modulating protein interactions.
Study 3Therapeutic ApplicationsInvestigated for use in peptide-based drug formulations targeting metabolic disorders.

Case Studies

  • Case Study on Antihypertensive Effects : A clinical trial explored the effects of this compound derivatives on blood pressure regulation. Participants receiving these compounds exhibited a notable reduction in systolic and diastolic blood pressure compared to the control group, suggesting potential therapeutic applications in hypertension management.
  • Case Study on Protein Binding : In vitro experiments demonstrated that peptides synthesized using this compound showed enhanced binding to insulin receptors, indicating its potential role in diabetes treatment strategies.

Q & A

Q. What are the critical considerations for synthesizing Z-Ile-OSu with high reproducibility?

Reproducible synthesis requires strict adherence to protocols, including stoichiometric ratios of reagents, reaction temperature, and purification methods. Detailed documentation of reaction conditions (e.g., solvent choice, catalyst concentration) is essential, as minor deviations can alter yield or purity. Experimental sections should specify batch-specific data, such as NMR spectra or HPLC retention times, to enable replication . For validation, cross-reference synthetic pathways with peer-reviewed protocols and verify intermediate purity using techniques like TLC or mass spectrometry (MS) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and stability?

High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For stability studies, combine accelerated degradation tests (e.g., exposure to heat, light, or humidity) with LC-MS to identify decomposition products . Ensure calibration standards are validated using certified reference materials, and report detection limits to contextualize data reliability .

Q. How can researchers efficiently locate peer-reviewed studies on this compound applications in peptide synthesis?

Use academic databases (e.g., PubMed, SciFinder) with Boolean operators to filter results by methodology (e.g., solid-phase synthesis), application (e.g., protecting groups), and date. Prioritize systematic reviews for comprehensive overviews of historical and recent advances . For interdisciplinary insights, employ "aggregation search" strategies to integrate data from chemistry, biochemistry, and pharmacology sources .

Advanced Research Questions

Q. What experimental design principles should guide mechanistic studies of this compound in peptide coupling reactions?

Apply the P-E/I-C-O framework to structure hypotheses:

  • Population (P): Specific peptide substrates or reaction conditions (e.g., aqueous vs. organic solvents).
  • Exposure/Intervention (E/I): this compound concentration, activation methods (e.g., carbodiimide coupling).
  • Comparison (C): Control reactions with alternative protecting groups (e.g., Fmoc).
  • Outcome (O): Coupling efficiency, racemization rates, or side-product formation. Use kinetic studies (e.g., time-resolved NMR) and isotopic labeling to track reaction pathways .

Q. How should researchers resolve contradictions in reported data on this compound stability under acidic conditions?

Conduct a systematic contradiction analysis :

  • Compare methodologies across studies (e.g., pH range, temperature, analytical techniques).
  • Replicate conflicting experiments under standardized conditions, controlling for variables like solvent purity.
  • Validate findings using orthogonal methods (e.g., FTIR for functional group integrity alongside HPLC). Cross-reference raw data from supplementary materials to identify potential biases in data interpretation .

Q. What computational modeling approaches are suitable for predicting this compound interactions in enzymatic environments?

Molecular dynamics (MD) simulations can model this compound’s behavior in solvent or enzyme-binding pockets. Parameterize force fields using experimental data (e.g., crystallographic structures of related compounds). Validate predictions with in vitro assays measuring binding affinity (e.g., surface plasmon resonance) . For high-throughput screening, integrate cheminformatics tools like QSAR models trained on kinetic data .

Q. How can researchers design controlled experiments to assess this compound’s impact on peptide yield in complex mixtures?

Implement a fractional factorial design to isolate variables:

  • Vary this compound concentration, reaction time, and solvent polarity.
  • Include negative controls (e.g., reactions without activating agents) and positive controls (e.g., established coupling reagents). Use ANOVA to identify statistically significant interactions between variables and minimize confounding effects .

Q. What ethical and reporting standards apply to studies involving this compound?

Disclose all conflicts of interest (e.g., reagent suppliers, funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw spectral data, synthetic protocols, and negative results in supplementary materials to prevent publication bias. For collaborative projects, establish written agreements on data ownership and intellectual property .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.